molecular formula C15H27N B14509262 3-Methyl-2-pentylnon-2-enenitrile CAS No. 63967-53-3

3-Methyl-2-pentylnon-2-enenitrile

Cat. No.: B14509262
CAS No.: 63967-53-3
M. Wt: 221.38 g/mol
InChI Key: QPPWDSCAUZLLCS-UHFFFAOYSA-N
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Description

3-Methyl-2-pentylnon-2-enenitrile is an organic compound with a nitrile functional group It is characterized by a complex structure that includes a non-2-ene backbone with a nitrile group attached to the second carbon and a methyl group on the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-pentylnon-2-enenitrile can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with a focus on optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pentylnon-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Grignard reagents.

Major Products

    Hydrolysis: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ketones.

Mechanism of Action

The mechanism of action of 3-Methyl-2-pentylnon-2-enenitrile involves its interaction with various molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, and the compound’s structure allows it to interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

3-Methyl-2-pentylnon-2-enenitrile can be compared with other nitriles and alkenes:

Properties

CAS No.

63967-53-3

Molecular Formula

C15H27N

Molecular Weight

221.38 g/mol

IUPAC Name

3-methyl-2-pentylnon-2-enenitrile

InChI

InChI=1S/C15H27N/c1-4-6-8-10-11-14(3)15(13-16)12-9-7-5-2/h4-12H2,1-3H3

InChI Key

QPPWDSCAUZLLCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C(CCCCC)C#N)C

Origin of Product

United States

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